![molecular formula C9H6FN3OS B2776578 N-(4-fluorophenyl)-1,2,3-thiadiazole-4-carboxamide CAS No. 606091-91-2](/img/structure/B2776578.png)
N-(4-fluorophenyl)-1,2,3-thiadiazole-4-carboxamide
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Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, the reagents used, the conditions of the reaction (such as temperature and pH), and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, optical activity, and reactivity .Mechanism of Action
Target of Action
The primary target of N-(4-fluorophenyl)-1,2,3-thiadiazole-4-carboxamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in controlling the progression from the G1 phase to the S phase .
Mode of Action
The compound’s interaction with CDK2 may result in changes to the cell cycle, potentially inhibiting cell proliferation .
Biochemical Pathways
Given its interaction with cdk2, it is likely that it affects thecell cycle regulation pathway . Downstream effects could include the inhibition of cell proliferation and potentially the induction of apoptosis .
Pharmacokinetics
A study on n-benzoyl-n’- (4-fluorophenyl) thiourea derivatives, which share some structural similarities with the compound , suggests that these compounds have good pharmacokinetic properties . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds were predicted to be favorable, suggesting good bioavailability .
Result of Action
Given its interaction with cdk2, it is likely that the compound could inhibit cell proliferation and potentially induce apoptosis .
Safety and Hazards
properties
IUPAC Name |
N-(4-fluorophenyl)thiadiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3OS/c10-6-1-3-7(4-2-6)11-9(14)8-5-15-13-12-8/h1-5H,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGZIFNTXREYAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CSN=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-1,2,3-thiadiazole-4-carboxamide |
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